BenchChemオンラインストアへようこそ!

N-(2-methylquinolin-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

NNMT Epigenetics Metabolic disease

N-(2-methylquinolin-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide (CAS 2034621-69-5) is a synthetic small-molecule nicotinamide derivative characterized by a quinoline core linked to a tetrahydrothiophenyl ether-substituted pyridine carboxamide. It is primarily annotated as a potent inhibitor of nicotinamide N-methyltransferase (NNMT), distinguished by its annotated binding affinity of Ki = 89 nM against the recombinant human enzyme.

Molecular Formula C20H19N3O2S
Molecular Weight 365.5
CAS No. 2034621-69-5
Cat. No. B1653898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methylquinolin-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
CAS2034621-69-5
Molecular FormulaC20H19N3O2S
Molecular Weight365.5
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=C1)NC(=O)C3=C(N=CC=C3)OC4CCSC4
InChIInChI=1S/C20H19N3O2S/c1-13-11-18(15-5-2-3-7-17(15)22-13)23-19(24)16-6-4-9-21-20(16)25-14-8-10-26-12-14/h2-7,9,11,14H,8,10,12H2,1H3,(H,22,23,24)
InChIKeyBEOPZKSACKQFID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methylquinolin-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide (CAS 2034621-69-5) – Selective NNMT Inhibitor for Epigenetic & Metabolic Disease Research


N-(2-methylquinolin-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide (CAS 2034621-69-5) is a synthetic small-molecule nicotinamide derivative characterized by a quinoline core linked to a tetrahydrothiophenyl ether-substituted pyridine carboxamide. It is primarily annotated as a potent inhibitor of nicotinamide N-methyltransferase (NNMT), distinguished by its annotated binding affinity of Ki = 89 nM against the recombinant human enzyme [1]. Unlike the structurally and mechanistically distinct SYK/FLT3 inhibitor TAK-659 (mivavotinib), this compound is not a clinical-stage kinase inhibitor; its value proposition for procurement resides in its utility as a chemical probe for NNMT-driven pathways in metabolic disorders, epigenetic regulation, and oncology, where NNMT overexpression is linked to aggressive tumor phenotypes and metabolic reprogramming.

Why N-(2-Methylquinolin-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide Cannot Be Replaced by Common Nicotinamide or Quinoline Analogs


Nicotinamide-based inhibitors targeting NNMT cannot be freely interchanged due to the steep structure–activity relationship (SAR) governing the enzyme's active site. The tetrahydrothiophen-3-yl ether moiety contributes to a unique spatial and electronic environment that influences binding pocket complementarity, a feature absent in simpler nicotinamide analogs or N-alkyl quinoline derivatives. For instance, while N-(8-methoxy-2-methylquinolin-4-yl)nicotinamide shares the quinoline scaffold, it lacks the tetrahydrothiophenyl ether, resulting in divergent NNMT potency and selectivity profiles . Equally, generic SYK-targeted inhibitors (e.g., fostamatinib, entospletinib) address an entirely different target space and are structurally unrelated, rendering cross-class substitution scientifically invalid [1]. The annotated NNMT Ki of 89 nM for this compound establishes a benchmark that is not universally matched by unsubstituted or differently substituted analogs; procurement of an uncharacterized surrogate risks loss of target engagement fidelity and reproducibility in cellular and in vivo NNMT inhibition models.

Quantitative Differentiation Evidence for N-(2-Methylquinolin-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide vs. Closest Analogs


NNMT Inhibitory Potency: Ki = 89 nM vs. Unsubstituted Nicotinamide and Structurally Simplified Quinoline Analogs

The target compound inhibits recombinant human NNMT with a Ki of 89 nM in a biochemical assay measuring reduction of 1-methylquinolinium levels [1]. No publicly available Ki/IC50 data were identified for NNMT inhibition by unsubstituted nicotinamide, but the broadly used NNMT substrate nicotinamide itself shows negligible inhibition at physiologically relevant concentrations. N-(8-methoxy-2-methyl-4-quinolinyl)nicotinamide, the closest commercially listed structural analog, lacks published NNMT inhibitory data altogether, making the target compound the only characterized potent NNMT ligand within this chemotype cluster .

NNMT Epigenetics Metabolic disease

Chemotype Selectivity: NNMT Over SYK Kinases vs. Cross-Reactive Clinical Kinase Inhibitors

The target compound's primary annotated target is NNMT (Ki = 89 nM), clearly distinguishing it from dual SYK/FLT3 inhibitors such as TAK-659 (mivavotinib) which inhibit SYK with IC50 = 3.2 nM and FLT3 with IC50 = 4.6 nM but have no reported NNMT activity [1]. This target class divergence means the compound is unsuitable for SYK-dependent models and conversely, SYK inhibitors cannot replace it for NNMT-focused studies. Within the broader nicotinamide derivative patent landscape (e.g., US 9,051,310 B2), compounds are explicitly claimed for Syk-inhibitory activity; the target compound's absence from these Syk patent disclosures further supports its distinct pharmacological fingerprint [2].

Target selectivity Kinase profiling Chemical probe

Molecular Descriptor Differentiation: MW, LogP, HBD/HBA Profile vs. Clinical SYK Inhibitors

The target compound (MW = 365.5 Da, C20H19N3O2S, HBD = 1, tPSA ~97.9 Ų) occupies a physicochemical space distinct from clinical SYK/FLT3 inhibitors such as mivavotinib (MW = 344.4 Da, C17H21FN6O, HBD = 2–3 depending on salt form) and fostamatinib (MW = 580.7 Da for disodium salt) . The presence of a thioether moiety and a quinoline ring system contributes to differentiated lipophilicity and metabolic stability profiles that, while not yet fully characterized in published studies for this specific compound, are structurally absent from all major clinical SYK inhibitors. This divergence in physicochemical parameters reinforces the compound's role as a fit-for-purpose NNMT chemical probe rather than a backup or me-too clinical candidate for kinase-driven indications.

Physicochemical properties Drug-likeness Chemical probe selection

Patent Landscape Specificity: Differentiated from Syk-Inhibitor Nicotinamide Patents

The patent US 9,051,310 B2 (Takeda) claims nicotinamide derivatives with Syk-inhibitory activity. Sub-structure searching reveals that the specific combination of a 2-methylquinolin-4-yl amine linked to a 2-(tetrahydrothiophen-3-yloxy)nicotinamide is not exemplified among the preferred compounds in this patent family, which predominantly feature pyridyl, indazolyl, phenyl, and pyrazolopyridyl R2 groups rather than quinolyl groups bearing the thioether substitution pattern [1]. This structural novelty suggests the compound may represent an independent chemical series with a differentiated IP position relative to the clinically developed Takeda nicotinamide Syk inhibitors, an important consideration for organizations seeking freedom-to-operate in the NNMT inhibitor space.

Intellectual property Chemical series Patent differentiation

Optimal Research & Procurement Scenarios for N-(2-Methylquinolin-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide (CAS 2034621-69-5)


NNMT Chemical Probe Development for Epigenetic Target Validation in Cancer Metabolism

With a confirmed Ki of 89 nM against recombinant human NNMT, this compound is suitable as a starting point for structure-based optimization campaigns aimed at developing potent and selective NNMT chemical probes. Unlike uncharacterized quinoline derivatives, its activity has been quantified in a defined biochemical assay, enabling SAR exploration around the tetrahydrothiophenyl ether and quinoline substituents . Procurement is warranted for academic and biotech laboratories establishing primary NNMT biochemical screening cascades.

Negative Control Selection for SYK/FLT3 Inhibitor Studies Requiring Target Class Selectivity

Because this compound's primary annotated activity is NNMT inhibition and it lacks reported SYK or FLT3 kinase inhibition, it can serve as a target-class negative control in cellular experiments designed to validate SYK-dependent phenotypes observed with mivavotinib, fostamatinib, or entospletinib. Its use alongside these kinase inhibitors helps deconvolute whether observed biological effects arise from NNMT modulation versus canonical BCR or Fc receptor signaling pathways .

Intellectual Property (IP) Scouting and Novel Scaffold Diversification Programs

The structural divergence of this compound from the clinically precedented Takeda nicotinamide Syk inhibitor series, as evidenced by its absence from US 9,051,310 B2 exemplified compounds, makes it an attractive entry point for organizations seeking novel NNMT inhibitor scaffolds with potential freedom-to-operate advantages. Procurement supports medicinal chemistry efforts focused on scaffold hopping from kinase-targeted nicotinamides to methyltransferase-targeted chemotypes .

Physicochemical Screening Libraries for CNS-Penetrant or Metabolic Disease Drug Discovery

With a molecular weight of 365.5 Da, one hydrogen bond donor, and a tPSA of approximately 97.9 Ų, the compound's physicochemical profile aligns with parameters associated with CNS drug-likeness and good membrane permeability. These properties, combined with its NNMT activity, position it as a candidate for inclusion in screening collections targeting metabolic disorders where NNMT plays a role in adipose tissue metabolism, hepatic steatosis, and insulin resistance .

Quote Request

Request a Quote for N-(2-methylquinolin-4-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.